molecular formula C13H10O4 B1325528 2-(2-Acetoxybenzoyl) furan CAS No. 898766-17-1

2-(2-Acetoxybenzoyl) furan

Cat. No. B1325528
M. Wt: 230.22 g/mol
InChI Key: WQDATVXQSHKNRT-UHFFFAOYSA-N
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Description

2-(2-Acetoxybenzoyl) furan is an organic compound with a molecular weight of 230.22 g/mol . Its IUPAC name is 2-(2-furoyl)phenyl acetate .


Synthesis Analysis

The synthesis of 2-(2-Acetoxybenzoyl) furan involves a photocatalytic reaction of acceptor/acceptor diazoalkanes with terminal alkynes . Another method involves the catalytic cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a simple and cheap ZrO2 catalyst .


Molecular Structure Analysis

The linear formula of 2-(2-Acetoxybenzoyl) furan is C13H10O4 . The InChI code is 1S/C13H10O4/c1-9(14)17-11-6-3-2-5-10(11)13(15)12-7-4-8-16-12/h2-8H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Acetoxybenzoyl) furan include a molecular weight of 230.22 g/mol and a linear formula of C13H10O4 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Domino Synthesis of 2-Arylbenzo[b]furans : A method for synthesizing a wide range of 2-arylbenzo[b]furans, including derivatives similar to 2-(2-Acetoxybenzoyl) furan, was developed using copper(II)-catalyzed coupling. This process is notable for not requiring expensive palladium catalysts or phosphine ligands, and it tolerates various functional groups (Jaseer, Prasad, & Sekar, 2010).
  • Copper(I)-Catalyzed Coupling for Synthesis : Another synthesis method for 2-arylbenzo[b]furans involves copper(I)-catalyzed coupling of o-iodophenols and aryl acetylenes. This technique is efficient for various derivatives and tolerates different functional groups, offering a palladium-free alternative (Bates, Saejueng, Murphy, & Venkataraman, 2002).

Biological and Medicinal Research

  • Antifungal Effects of Derivatives : Derivatives of 2-(2-Acetoxybenzoyl) furan, specifically 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, have shown potential antifungal effects against various fungi species, indicating the compound's relevance in antifungal research (Kaplancıklı et al., 2013).
  • Synthesis for Cysteinyl Leukotriene Receptor Antagonism : Research into 3-acetoacetylaminobenzo[b]furan derivatives, which are structurally related to 2-(2-Acetoxybenzoyl) furan, has shown that these compounds exhibit moderate cysteinyl leukotriene receptor 2 antagonistic activity. This suggests a potential therapeutic application in conditions mediated by cysteinyl leukotrienes (Tsuji et al., 2003).
  • Neuroprotective and Antineuroinflammatory Effects : Derivatives of 2-arylbenzo[b]furans have been studied for their neuroprotective and anti-inflammatory effects in vitro and in animal models, particularly in the context of Alzheimer's disease. This research suggests the potential of these compounds in developing treatments for neurodegenerative diseases (Chen et al., 2017).

Safety And Hazards

The safety data sheet for furan indicates that it is extremely flammable and can cause skin and eye irritation. It is also suspected of causing genetic defects and may cause cancer .

properties

IUPAC Name

[2-(furan-2-carbonyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-9(14)17-11-6-3-2-5-10(11)13(15)12-7-4-8-16-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDATVXQSHKNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642185
Record name 2-(Furan-2-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Acetoxybenzoyl) furan

CAS RN

898766-17-1
Record name [2-(Acetyloxy)phenyl]-2-furanylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Furan-2-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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